4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide
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Description
4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.
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Biological Activity
4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The key steps often include the formation of the thiazole core and subsequent modifications to introduce the imidazo-pyridine and thiophene substituents. Specific synthetic methods may vary, but common approaches utilize standard coupling reactions followed by cyclization processes.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and imidazo-pyridine exhibit potent antibacterial effects. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . The biological activity is attributed to the ability of these compounds to interact with bacterial enzymes such as DNA gyrase and MurD .
Anticancer Activity
In vitro studies have shown promising cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound were evaluated using the MTT assay on HaCat and Balb/c 3T3 cells, revealing significant cytotoxicity . These findings suggest potential applications in cancer therapy.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication. Molecular docking studies indicate strong binding interactions with residues critical for enzyme activity .
- Cell Cycle Disruption : In cancer cells, the compound may induce cell cycle arrest leading to apoptosis. This effect is often mediated through the activation of specific signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Case Studies
A notable study evaluated a series of thiazolo[4,5-b]pyridine derivatives for their antibacterial properties. Among them, one derivative exhibited comparable efficacy to ciprofloxacin in inhibiting bacterial growth . Another investigation focused on the anticancer properties of similar compounds against human breast cancer cell lines, reporting IC50 values indicating significant cytotoxicity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target Organism/Cell Line | Effect | MIC/IC50 Value |
---|---|---|---|
Antibacterial | Pseudomonas aeruginosa | Inhibition | 0.21 μM |
Antibacterial | Escherichia coli | Inhibition | 0.21 μM |
Anticancer | HaCat Cells | Cytotoxicity | Not specified |
Anticancer | Balb/c 3T3 Cells | Cytotoxicity | Not specified |
Properties
IUPAC Name |
4-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-20(29-22(23-14)18-9-6-12-28-18)21(27)25-16-8-3-2-7-15(16)17-13-26-11-5-4-10-19(26)24-17/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGDEOBHRVCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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